molecular formula C23H25N3O B2479805 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-83-6

1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2479805
CAS No.: 847394-83-6
M. Wt: 359.473
InChI Key: PLQINMXGQMRFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 1-(2-methylallyl)-1H-benzimidazol-2-yl moiety. Its structural uniqueness lies in the combination of a lipophilic aromatic group (3,4-dimethylphenyl) and a flexible 2-methylallyl chain on the benzimidazole, which may influence pharmacokinetic properties such as solubility and receptor binding .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15(2)13-26-21-8-6-5-7-20(21)24-23(26)18-12-22(27)25(14-18)19-10-9-16(3)17(4)11-19/h5-11,18H,1,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQINMXGQMRFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrrolidinone core.
  • A benzo[d]imidazole moiety.
  • A 3,4-dimethylphenyl substituent.
  • An allylic group attached to the benzimidazole.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of benzimidazole compounds often possess anticancer properties. The presence of the benzo[d]imidazole group is particularly significant as it can interact with DNA and inhibit cell proliferation. For instance, compounds with similar structures have demonstrated efficacy in inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzimidazoles are known for their ability to disrupt bacterial cell walls, leading to cell death. Preliminary studies have indicated that related compounds exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria .

Neuroprotective Effects

Research into similar pyrrolidinone derivatives has revealed neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. These effects may stem from the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole moiety may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : The pyrrolidinone structure could facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study on benzimidazole derivatives demonstrated that modifications at the 1-position significantly increased cytotoxicity against breast cancer cells. This suggests that structural variations can enhance therapeutic efficacy .
  • Antimicrobial Testing : Research evaluating the antimicrobial properties of pyrrolidinone derivatives found that certain substitutions led to improved activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
  • Neuroprotection : In vitro studies indicated that similar compounds could protect neuronal cells from oxidative damage, suggesting a mechanism through which they could mitigate neurodegenerative processes .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AnticancerBenzimidazole derivativesInduced apoptosis in cancer cells
AntimicrobialPyrrolidinone derivativesEffective against gram-positive bacteria
NeuroprotectivePyrrolidinone derivativesReduced oxidative stress in neurons

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising biological activities, particularly in the context of central nervous system disorders. Its structure suggests potential interactions with dopamine receptors, specifically the D3 receptor subtype, which is implicated in various psychiatric conditions.

Case Studies and Research Findings

  • Antipsychotic Activity: Research indicates that compounds similar to this one can serve as selective dopaminergic agents. They may be effective in treating psychoses such as schizophrenia by selectively targeting the D3 receptor, potentially minimizing neurological side effects associated with traditional D2 receptor antagonists .
  • Treatment of Compulsive Disorders: The compound may also be beneficial in addressing disorders that respond to dopaminergic blockade, such as obsessive-compulsive disorder and substance abuse. These findings align with studies that demonstrate the efficacy of D3 receptor antagonists in managing these conditions .

Synthesis and Chemical Properties

The synthesis of 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. The compound's unique structure contributes to its varied chemical properties, making it a subject of interest for further research.

Synthetic Routes

Common synthetic methods include:

  • Reaction of appropriate precursors under controlled conditions to yield the target compound.
  • Use of advanced techniques such as high-throughput screening and continuous flow reactors to optimize yields and reduce reaction times.

Potential Applications in Materials Science

Beyond medicinal applications, the compound's structural characteristics suggest potential uses in materials science. Its ability to form coordination complexes may be explored for applications in catalysis or as ligands in coordination chemistry.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaPotential BenefitsRelevant Studies
Antipsychotic ActivitySelective D3 receptor antagonism reduces side effects
Compulsive DisordersEfficacy in treating OCD and substance abuse
Materials SciencePotential use as a ligand or catalyst

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The table below compares the target compound with structurally related derivatives, focusing on substituents, synthetic yields, and physicochemical properties:

Compound Name Substituents on Pyrrolidin-2-one Core Key Structural Differences Yield (%) Melting Point (°C) Spectral Data (Key Peaks) Reference
Target Compound: 1-(3,4-Dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 1: 3,4-dimethylphenyl; 4: 1-(2-methylallyl)-benzimidazol-2-yl Reference structure N/A* N/A* N/A*
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) 1: 2-hydroxyphenyl; 4: unsubstituted benzimidazol-2-yl Hydroxyl group at phenyl; no alkylation on benzimidazole 97.6 214–215 IR: 3672 cm⁻¹ (N–H), 1725 cm⁻¹ (C=O)
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) 1: 3,5-dichloro-2-hydroxyphenyl; 4: unsubstituted benzimidazole Chlorine substituents; enhanced electronegativity 94.1 231–232 ¹H NMR: aromatic δ 7.80–6.43 ppm
5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one 1: 4-(naphthalen-2-yl)thiazol-2-yl; 4: benzimidazol-2-yl Thiazole and naphthalene moieties 60 203–205 ¹³C NMR: 170 ppm (C=O), 162 ppm (C=N)
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one 1: 2,3-dimethylphenyl; 4: 1-(3-methylbutyl)-benzimidazol-2-yl Branched alkyl chain on benzimidazole N/A* N/A* N/A*
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one (o-tolyl analog) 1: 2-methylphenyl; 4: unsubstituted benzimidazol-2-yl Methyl group at ortho position on phenyl N/A* N/A* CAS: 491874-24-9

Pharmacological and Physicochemical Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 21b (3,5-dichloro-2-hydroxyphenyl) exhibit higher melting points (231–232°C) compared to 21a (214–215°C), likely due to increased molecular rigidity and halogen-mediated intermolecular interactions .
  • Heterocyclic Additions : The introduction of a thiazole ring (e.g., compound 5a ) reduces yield (60%) compared to simpler benzimidazole derivatives (e.g., 90–97% for 21a and 21b ), suggesting synthetic complexity in multi-heterocyclic systems .
  • Alkylation Effects : The 2-methylallyl group in the target compound may enhance membrane permeability compared to unsubstituted benzimidazole analogs (e.g., 21a ) but could reduce aqueous solubility due to increased hydrophobicity .

Spectral and Analytical Comparisons

  • ¹H NMR : Benzimidazole NH protons resonate at δ ~10.8–10.9 ppm across all analogs, confirming successful benzimidazole ring formation .
  • ¹³C NMR : The pyrrolidin-2-one carbonyl appears at δ ~170 ppm, while benzimidazole C=N signals occur at δ ~160–165 ppm, consistent in all derivatives .
  • IR Spectroscopy : C=O stretches at ~1725 cm⁻¹ and C=N stretches at ~1687 cm⁻¹ are universal markers for pyrrolidin-2-one and benzimidazole moieties, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.